Comparative Brightness: EGFP and S65T Are Approximately 6-Fold Brighter than wtGFP Under 488 nm Excitation
A direct comparison of the brightness of purified wild-type GFP (wtGFP) with two of its earliest and most common engineered variants, S65T and EGFP, revealed a substantial performance gap. When excited at 488 nm, both S65T and EGFP exhibited extinction coefficients that made them approximately 6-fold brighter than wtGFP [1]. This difference is primarily due to the S65T mutation, which increases the proportion of the anionic (deprotonated) chromophore species and shifts the major excitation peak from 395 nm to a more practical 488 nm, aligning it with standard fluorescence microscopy laser lines [2].
| Evidence Dimension | Brightness under 488 nm excitation |
|---|---|
| Target Compound Data | Baseline for comparison (wild-type GFP) |
| Comparator Or Baseline | EGFP and S65T |
| Quantified Difference | Approximately 6-fold brighter for EGFP and S65T |
| Conditions | In vitro, purified proteins, excitation at 488 nm [1] |
Why This Matters
For researchers using standard 488 nm laser-equipped instruments (confocal microscopes, flow cytometers), wtGFP yields a signal that is approximately 6x weaker, potentially causing detection failure in low-expression systems or requiring excessive excitation power that accelerates photobleaching.
- [1] Patterson, G. H., Knobel, S. M., Sharif, W. D., Kain, S. R., & Piston, D. W. (1997). Use of the green fluorescent protein and its mutants in quantitative fluorescence microscopy. Biophysical Journal, 73(5), 2782-2790. View Source
- [2] Heim, R., Cubitt, A. B., & Tsien, R. Y. (1995). Improved green fluorescence. Nature, 373(6516), 663-664. View Source
